Tumor-Initiating Activity in Mouse Skin: DB[a,l]P-11,12-Dihydrodiol Versus Parent DB[a,l]P and Fjord-Region Diol Epoxides
In a direct head-to-head tumor initiation study in SENCAR mouse skin, DB[a,l]P-11,12-dihydrodiol produced 4.6, 4.3, and 2.8 tumors per mouse at initiating doses of 12, 4, and 1.33 nmol respectively, compared to 9.3, 7.1, and 5.2 for the parent DB[a,l]P [1]. The 11,12-dihydrodiol was 2.0- to 2.3-fold less potent than DB[a,l]P but 2.3- to 6.1-fold more tumorigenic than its downstream metabolite anti-DB[a,l]PDE (2.0, 0.7, 0.7 t/m) and 1.6- to 2.9-fold more than syn-DB[a,l]PDE (1.8, 1.5, 1.8 t/m) across the same dose range [1]. This positions the 11,12-dihydrodiol as the most tumorigenic metabolite intermediate in the DB[a,l]P activation cascade.
| Evidence Dimension | Tumor-initiating activity (tumors per mouse) at three initiating doses |
|---|---|
| Target Compound Data | 12 nmol: 4.6 t/m; 4 nmol: 4.3 t/m; 1.33 nmol: 2.8 t/m |
| Comparator Or Baseline | DB[a,l]P: 9.3, 7.1, 5.2 t/m; anti-DB[a,l]PDE: 2.0, 0.7, 0.7 t/m; syn-DB[a,l]PDE: 1.8, 1.5, 1.8 t/m |
| Quantified Difference | 11,12-diol ~2-fold less potent than parent DB[a,l]P; ~2.3–6.1-fold more potent than anti-DB[a,l]PDE; ~1.6–2.9-fold more potent than syn-DB[a,l]PDE |
| Conditions | Female SENCAR mice; single topical initiation with compound in 100 µL acetone; TPA promotion (1.62 nmol) twice weekly for 30 weeks |
Why This Matters
For researchers studying PAH metabolic activation or screening chemopreventive agents, DB[a,l]P-11,12-dihydrodiol provides a defined intermediate that bypasses initial CYP-mediated oxidation of DB[a,l]P while retaining high tumorigenic potency, enabling dissection of specific activation steps.
- [1] Gill HS, Kole PL, Wiley JC, Li KM, Higginbotham S, Rogan EG, Cavalieri EL. Synthesis and tumor-initiating activity in mouse skin of dibenzo[a,l]pyrene syn- and anti-fjord-region diolepoxides. Carcinogenesis. 1994;15(11):2455-2460. PMID: 7955090. View Source
